1-cyclopropyl-1H-imidazole-2-carboxylic acid 1-cyclopropyl-1H-imidazole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16009014
InChI: InChI=1S/C7H8N2O2/c10-7(11)6-8-3-4-9(6)5-1-2-5/h3-5H,1-2H2,(H,10,11)
SMILES:
Molecular Formula: C7H8N2O2
Molecular Weight: 152.15 g/mol

1-cyclopropyl-1H-imidazole-2-carboxylic acid

CAS No.:

Cat. No.: VC16009014

Molecular Formula: C7H8N2O2

Molecular Weight: 152.15 g/mol

* For research use only. Not for human or veterinary use.

1-cyclopropyl-1H-imidazole-2-carboxylic acid -

Specification

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
IUPAC Name 1-cyclopropylimidazole-2-carboxylic acid
Standard InChI InChI=1S/C7H8N2O2/c10-7(11)6-8-3-4-9(6)5-1-2-5/h3-5H,1-2H2,(H,10,11)
Standard InChI Key NEQPAUNWVDEDNV-UHFFFAOYSA-N
Canonical SMILES C1CC1N2C=CN=C2C(=O)O

Introduction

Synthesis and Production

Synthetic Routes

The synthesis of 1-cyclopropyl-1H-imidazole-2-carboxylic acid typically involves cyclization reactions followed by functional group modifications. A patented method (US5117004A) outlines a general approach for preparing disubstituted imidazole-2-carboxylic acids, which can be adapted for this compound . Key steps include:

  • Cyclopropane Introduction: Reacting cyclopropylamine with glyoxal derivatives under controlled conditions to form the imidazole ring.

  • Carboxylation: Oxidizing or hydrolyzing precursor groups to introduce the carboxylic acid moiety at the 2-position.

Reaction conditions are critical for yield optimization. For example, maintaining temperatures between 10°C and 60°C during acidification (using HCl or H2SO4\text{H}_2\text{SO}_4) ensures efficient precipitation of the product . Purification often involves chromatography or recrystallization to achieve >95% purity.

Industrial-Scale Production

Industrial methods prioritize scalability and cost-efficiency. Continuous flow reactors and automated systems are employed to maintain precise control over reaction parameters, such as pH and temperature, minimizing by-products. A representative protocol involves:

  • Reagents: Cyclopropylamine, glyoxal, and oxidizing agents (e.g., KMnO4_4).

  • Conditions: 12–24 hours at 80–100°C under inert atmosphere.

  • Yield: 70–85% after purification .

Chemical Structure and Properties

Molecular Architecture

The compound’s structure features:

  • Imidazole Ring: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • Cyclopropyl Substituent: A strained three-membered carbon ring at the 1-position, contributing to unique electronic and steric effects.

  • Carboxylic Acid Group: A -COOH group at the 2-position, enabling hydrogen bonding and salt formation.

The cyclopropyl group’s electron-withdrawing nature polarizes the imidazole ring, enhancing reactivity at the 4- and 5-positions.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC7H8N2O2\text{C}_7\text{H}_8\text{N}_2\text{O}_2
Molecular Weight152.15 g/mol
SolubilityModerate in polar solvents (e.g., DMSO, methanol)
pKa (Carboxylic Acid)~2.5 (estimated)

Chemical Reactivity

Functional Group Transformations

The carboxylic acid group undergoes typical reactions:

  • Esterification: Reacting with methanol/H2_2SO4_4 yields methyl 1-cyclopropyl-1H-imidazole-2-carboxylate.

  • Amidation: Treatment with thionyl chloride followed by amines produces imidazole-2-carboxamides .

Ring-Opening Reactions

The cyclopropyl ring participates in strain-driven reactions:

  • Acid-Catalyzed Ring Opening: Exposure to HBr generates bromoalkyl-substituted imidazoles, useful in further derivatization.

  • Oxidative Cleavage: Ozonolysis breaks the cyclopropane ring, forming dicarboxylic acid derivatives .

Biological Activities and Applications

Enzyme Inhibition

The imidazole moiety coordinates with metal ions in enzyme active sites. Preliminary studies suggest inhibitory activity against:

  • Cytochrome P450 Enzymes: Potentially modulating drug metabolism pathways.

  • Histone Deacetylases (HDACs): Implications in epigenetic regulation and cancer therapy .

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 1700–1720 cm1^{-1} (C=O stretch).

  • NMR: 1H^1\text{H} NMR (DMSO-d6_6): δ 1.2–1.4 (cyclopropane protons), δ 7.5 (imidazole H-4) .

Mass Spectrometry

Adductm/zPredicted CCS (Ų)
[M+H]+^+153.06586134.3
[M+Na]+^+175.04780146.4

Data adapted from analogous imidazole derivatives .

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